molecular formula C15H12BrN3O4S B3933622 5-bromo-2-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide

5-bromo-2-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide

Cat. No.: B3933622
M. Wt: 410.2 g/mol
InChI Key: IBTQLIDRTSHYQX-UHFFFAOYSA-N
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Description

5-bromo-2-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide is a complex organic compound with a molecular formula of C14H11BrN2O4S. This compound is notable for its unique structure, which includes a bromine atom, a methoxy group, and a nitrophenyl group. It is used in various scientific research applications due to its distinctive chemical properties.

Properties

IUPAC Name

5-bromo-2-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN3O4S/c1-23-13-7-2-9(16)8-12(13)14(20)18-15(24)17-10-3-5-11(6-4-10)19(21)22/h2-8H,1H3,(H2,17,18,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBTQLIDRTSHYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide typically involves multiple steps. One common method includes the nitration of a precursor compound, followed by bromination and subsequent reactions to introduce the methoxy and carbamothioyl groups . The reaction conditions often require controlled temperatures and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using automated systems to control reaction conditions precisely. The use of high-purity reagents and solvents is crucial to maintain the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the functional groups present in the compound.

    Reduction: This reaction can reduce the nitro group to an amine group.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-bromo-2-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide
Reactant of Route 2
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5-bromo-2-methoxy-N-[(4-nitrophenyl)carbamothioyl]benzamide

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